5,6-dimethyl-3-phenyl-2-(prop-2-en-1-ylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
- The compound is a thienopyrimidine derivative with a phenyl group and a prop-2-en-1-ylsulfanyl substituent.
- It has a molecular formula of C15H14N2S and a molecular weight of approximately 250.35 g/mol .
Synthesis Analysis
- Unfortunately, I couldn’t find specific information on the synthesis of this compound in the available literature.
Molecular Structure Analysis
- The molecular structure consists of a thienopyrimidine core with two methyl groups, a phenyl group, and a prop-2-en-1-ylsulfanyl substituent.
- The stereochemistry and conformational details can be further elucidated using X-ray crystallography.
Chemical Reactions Analysis
- The compound may undergo various reactions typical of thienopyrimidines, such as nucleophilic substitutions, cyclizations, and functional group transformations.
Physical And Chemical Properties Analysis
- Experimental data on melting point, solubility, and stability would be needed for a comprehensive analysis.
Scientific Research Applications
Synthesis and Activity
The compound has been explored primarily in the synthesis of phenyl derivatives for potential nonsteroidal anti-inflammatory drugs (NSAIDs). Notably, two derivatives demonstrated significant analgesic and anti-inflammatory activities, highlighting its potential in creating new therapeutic agents (Santagati et al., 2002).
Antimicrobial Activity
Research into thieno[2,3-d]pyrimidin-4-one derivatives has shown promise in antimicrobial applications. Specific derivatives have been synthesized and shown activity against both gram-positive and gram-negative microorganisms, suggesting their potential as antibacterial agents (Mohan et al., 2009). Furthermore, novel pyrazolopyrimidines derivatives have been explored for their anticancer and anti-5-lipoxygenase agents, indicating a broader pharmaceutical application spectrum (Rahmouni et al., 2016).
Optical and Electronic Properties
Studies have also investigated the structural, electronic, and optical properties of thieno[2,3-d]pyrimidin derivatives. Such research provides insights into their applications in nonlinear optics (NLO) and optoelectronic devices, underscoring their significant NLO character and potential in high-tech applications (Hussain et al., 2020).
Analgesic and Anti-inflammatory Activities
Further exploration into 2-mercapto-3-substituted derivatives has shown potent analgesic and anti-inflammatory activities, with some compounds outperforming standard drugs like diclofenac sodium. This indicates the compound's core structure can be modified to enhance specific pharmacological properties (Alagarsamy et al., 2007).
Safety And Hazards
- Safety information is not available for this specific compound. Always follow standard laboratory safety protocols when handling any chemical.
Future Directions
- Further research could explore its biological activity, potential applications, and optimization of synthetic routes.
Please note that the information provided here is based on available literature and hypothetical considerations. For a more detailed analysis, additional experimental data and studies would be necessary12.
properties
IUPAC Name |
5,6-dimethyl-3-phenyl-2-prop-2-enylsulfanylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-4-10-21-17-18-15-14(11(2)12(3)22-15)16(20)19(17)13-8-6-5-7-9-13/h4-9H,1,10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZFITKWLRFXDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC=C)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-3-phenyl-2-(prop-2-en-1-ylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one |
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